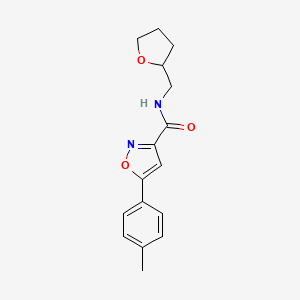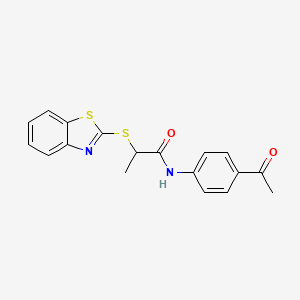![molecular formula C19H22N4OS B4196094 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4196094.png)
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone
Übersicht
Beschreibung
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone, also known as CTK7A, is a small molecule compound that has received significant attention from researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Wirkmechanismus
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone exerts its anti-cancer activity by inhibiting the activity of a protein called tubulin. Tubulin is a protein involved in cell division, and its inhibition leads to cell cycle arrest and ultimately, cell death. This compound binds to the colchicine binding site of tubulin, preventing its polymerization and disrupting the formation of the mitotic spindle.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, this compound has also been shown to have anti-inflammatory and anti-angiogenic properties. It inhibits the production of pro-inflammatory cytokines and reduces the formation of new blood vessels, making it a potential therapeutic agent for various inflammatory and angiogenic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone is its high purity and stability, making it easy to handle and use in lab experiments. However, its low solubility in water can be a limitation, and special solvents may be required for its use in experiments. Additionally, the high cost of synthesis can be a limiting factor for its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, the study of its mechanism of action and its effects on other cellular pathways can provide valuable insights into its potential therapeutic applications. Overall, this compound is a promising compound with potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-23-18(13-7-3-2-4-8-13)21-22-19(23)25-12-17(24)15-11-20-16-10-6-5-9-14(15)16/h5-6,9-11,13,20H,2-4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBMZHJLBUPEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4196011.png)
![4-(3-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4196017.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide](/img/structure/B4196018.png)
![3-ethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4196039.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4196046.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196055.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4196060.png)

![N-(4-methoxy-2,5-dimethylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4196077.png)


![N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide](/img/structure/B4196087.png)
![4-methoxy-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4196096.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4196105.png)